4,5-Dimethoxy-2-nitrobenzamide
Overview
Description
4,5-Dimethoxy-2-nitrobenzamide is a nitroaromatic compound . It has been used in the synthesis of this compound and 6,7-dimethoxyquinazoline derivatives .
Synthesis Analysis
The synthesis of this compound involves the use of 4,5-Dimethoxy-2-nitrobenzoic acid . The compound is insoluble in water but soluble in DMSO and methanol .Molecular Structure Analysis
The molecular structure of this compound is complex. It contains a total of 43 bond(s), including 23 non-H bond(s), 9 multiple bond(s), 5 rotatable bond(s), 3 double bond(s), 6 aromatic bond(s), 2 six-membered ring(s), 1 secondary amide(s) (aromatic), 1 nitro group(s) (aromatic), and 2 ether(s) (aromatic) .Chemical Reactions Analysis
4,5-Dimethoxy-2-nitrobenzoic acid, a precursor to this compound, reacts with organotin oxides/halides to yield organotin carboxylates in anhydrous toluene . The resulting triorganotin carboxylates are one-dimensional polymers that are solid with trigonal bipyramidal geometry, while in solution, they are tetrahedral .Physical and Chemical Properties Analysis
This compound has a molecular weight of 226.19 . It is a solid at room temperature and should be stored at 4° C . Its melting point is between 189-192° C, and its boiling point is approximately 336.8° C at 760 mmHg . The density is predicted to be approximately 1.3 g/cm^3, and the refractive index is predicted to be n 20D 1.57 .Scientific Research Applications
Binary Co-Crystals Formation
4,5-Dimethoxy-2-nitrobenzamide plays a role in the formation of binary co-crystals. It's involved in heteromeric intermolecular interactions, which are critical for supramolecular assembly in crystal engineering. This is exemplified in the study of 4-nitrobenzamide pyrazinecarboxamide, where homomeric amide⋯amide dimers form due to these interactions (Aakeröy, Desper, & Helfrich, 2004).
Photoreaction Studies
This compound has been used in studying photochemical reaction mechanisms. A study involving 4,5-dimethoxy-2-nitrobenzyl acetate, a related compound, used a sub-10 fs near-ultraviolet pulse laser to examine electronic dynamics after π-π* excitation, revealing insights into the lifetimes of various excited states (Hashimoto et al., 2019).
Protein Research and Photocaging
This compound is used in the selective non-covalent capture and light-controlled traceless release of proteins. This application is significant for studying the spatiotemporal control of chemical and biological processes, especially in proteins containing surface-exposed DMNB caging groups (Rakauskaitė et al., 2021).
Crystal Engineering with Hydrogen and Halogen Bonds
In crystal engineering, this compound is relevant for forming molecular tapes through hydrogen and halogen bonds. These interactions are crucial for the structural insulation in the crystal structures, as observed in studies involving compounds like 4-nitrobenzamide (Saha, Nangia, & Jaskólski, 2005).
Chemical Synthesis Applications
The compound has been utilized in chemical syntheses, such as in the one-pot synthesis of quinazolin-4(3H)-ones from 2-nitrobenzamides, demonstrating its versatility in organic synthesis (Romero, Salazar, & López, 2013).
Use in Photolabile Protecting Groups
This compound is involved in forming photolabile protecting groups. These groups are essential in various chemical processes and are used for controlled release upon UV irradiation, as seen in studies involving silica gels (Matsumoto et al., 2009).
Vibrational Spectrum Analysis in Hydrogen Bonds
It aids in understanding the nature of medium-strong intra- and intermolecular hydrogen bonding in related compounds, as explored through infrared spectroscopy and simulation studies (Brela et al., 2012).
Safety and Hazards
4,5-Dimethoxy-2-nitrobenzamide may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention . In case of eye contact, rinse cautiously with water for several minutes. If eye irritation persists, get medical advice/attention .
Mechanism of Action
Target of Action
The primary target of 4,5-Dimethoxy-2-nitrobenzamide It’s known that this compound is often used in the synthesis of other complex molecules .
Mode of Action
The exact mode of action of This compound It’s known that this compound is a part of a larger group of compounds known as nitroaromatics . Nitroaromatic compounds are known to undergo photolysis, a process where light energy is used to break down compounds . This property is often utilized in the development of photoactivatable compounds, which can be activated in a precise spatiotemporal manner by irradiation with light of appropriate wavelength .
Biochemical Pathways
The specific biochemical pathways affected by This compound The compound’s role in the synthesis of other complex molecules suggests that it may indirectly influence various biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of This compound It’s known that the compound is insoluble in water but soluble in dmso and methanol . This solubility profile can influence the compound’s bioavailability and distribution within the body.
Result of Action
The molecular and cellular effects of This compound As a nitroaromatic compound, it may undergo photolysis, leading to the breakdown of the compound and potentially resulting in the release of other active compounds .
Action Environment
The action, efficacy, and stability of This compound can be influenced by various environmental factors. For instance, its solubility in different solvents suggests that the compound’s action may be influenced by the surrounding solvent environment . Additionally, as a nitroaromatic compound, its photolysis and thus its activity may be influenced by the presence and intensity of light .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4,5-Dimethoxy-2-nitrobenzamide are not fully understood. It is known that the compound can interact with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of this compound and 6,7-dimethoxyquinazoline derivatives
Cellular Effects
It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that the compound can exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound’s effects can change over time, including its stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
It is known that the compound can interact with various enzymes or cofactors .
Transport and Distribution
It is known that the compound can interact with various transporters or binding proteins .
Subcellular Localization
It is known that the compound can be directed to specific compartments or organelles .
Properties
IUPAC Name |
4,5-dimethoxy-2-nitrobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O5/c1-15-7-3-5(9(10)12)6(11(13)14)4-8(7)16-2/h3-4H,1-2H3,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSBGGQRDBYVDSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)N)[N+](=O)[O-])OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371195 | |
Record name | 4,5-dimethoxy-2-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90371195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4959-60-8 | |
Record name | 4,5-dimethoxy-2-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90371195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 4,5-Dimethoxy-2-nitrobenzamide and how do they influence its crystal packing?
A1: this compound (C16H16N2O5) is a non-planar molecule []. This non-planarity is likely due to the presence of the methoxy and nitro groups on the benzene ring, which can cause steric hindrance. The crystal packing of this compound is stabilized by C—H⋯O and N—H⋯O hydrogen bond interactions. These interactions occur between the amide group (N—H) and the nitro or methoxy groups (O) of adjacent molecules, forming one-dimensional chains parallel to the a-axis [].
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